molecular formula C21H20N2O4 B302929 N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

Cat. No. B302929
M. Wt: 364.4 g/mol
InChI Key: AXGIPDCMPXDLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies. TAK-659 has been extensively studied for its potential therapeutic applications, and

Mechanism of Action

TAK-659 is a reversible inhibitor of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which is a key enzyme involved in the B-cell receptor signaling pathway. N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide plays a crucial role in the survival and proliferation of B-cells, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 binds to the active site of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide and inhibits its activity, leading to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide in biochemical assays, with an IC50 value of 0.85 nM. In preclinical models, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including CLL, MCL, and DLBCL, both in vitro and in vivo. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models. In clinical trials, TAK-659 has demonstrated promising results in patients with relapsed or refractory CLL and MCL.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which makes it a promising candidate for the treatment of B-cell malignancies. TAK-659 has also been shown to have synergistic effects when combined with other anticancer agents, which could enhance its therapeutic efficacy. However, one of the limitations of TAK-659 is its poor solubility, which could affect its pharmacokinetic properties and limit its clinical utility. Further studies are needed to optimize the formulation of TAK-659 and improve its solubility and bioavailability.

Future Directions

There are several future directions for the development of TAK-659. One of the areas of focus is the optimization of its pharmacokinetic properties, including its solubility, bioavailability, and half-life. Another area of interest is the identification of biomarkers that could predict the response to TAK-659 and guide patient selection. There is also a need for further clinical trials to evaluate the safety and efficacy of TAK-659 in combination with other anticancer agents, as well as in different patient populations. Additionally, the potential use of TAK-659 in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and follicular lymphoma, should be explored.

Synthesis Methods

The synthesis of TAK-659 involves a multistep process that starts with the preparation of the key intermediate, 2-amino-4-methylbenzoic acid. This intermediate undergoes a series of reactions, including N-alkylation, cyclization, and amide formation, to yield the final product. The synthesis of TAK-659 has been reported in several research articles, and the details of the procedure are available in the literature.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models.

properties

Product Name

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C21H20N2O4/c1-13-4-6-14(7-5-13)19(24)22-15-8-9-17-18(11-15)21(26)23(20(17)25)12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24)

InChI Key

AXGIPDCMPXDLJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

solubility

1 [ug/mL]

Origin of Product

United States

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